molecular formula C9H9ClFNO2 B7899481 (2S)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate

(2S)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate

Cat. No.: B7899481
M. Wt: 217.62 g/mol
InChI Key: BCUFAMXOPAUSIP-QMMMGPOBSA-N
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Description

(2S)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate is a compound that belongs to the class of aromatic amino acids It is characterized by the presence of a chloro and fluoro substituent on the aromatic ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluoroaniline and (S)-2-aminopropanoic acid.

    Coupling Reaction: The key step involves the coupling of 2-chloro-4-fluoroaniline with (S)-2-aminopropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated using industrial-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield amine derivatives.

    Coupling Reactions: The amino group can participate in coupling reactions with carboxylic acids or esters to form amide bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted aromatic compounds, amides, and various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

(2S)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the aromatic ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-azaniumyl-3-(2-chlorophenyl)propanoate
  • (2S)-2-azaniumyl-3-(4-fluorophenyl)propanoate
  • (2S)-2-azaniumyl-3-(2,4-dichlorophenyl)propanoate

Uniqueness

(2S)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which imparts distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2S)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUFAMXOPAUSIP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)C[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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